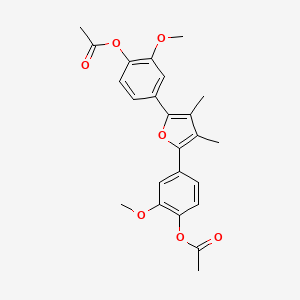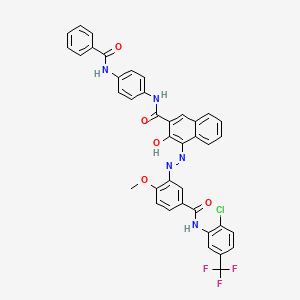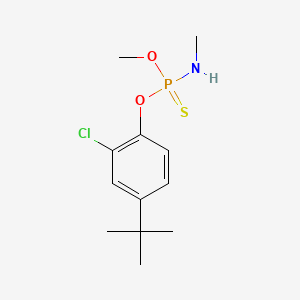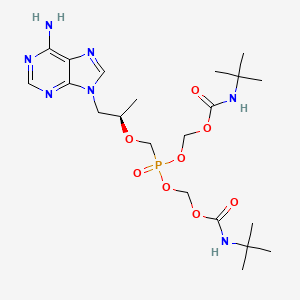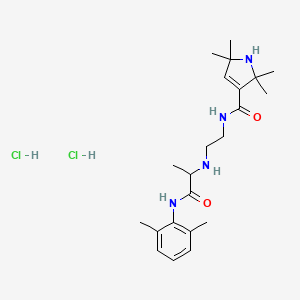
3,4-Dihydro-N,N-dimethyl-1-(3-pyridinyl)-3-isoquinolineethanamine ethanedioate (salt)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dihydro-N,N-dimethyl-1-(3-pyridinyl)-3-isoquinolineethanamine ethanedioate (salt) is a complex organic compound that belongs to the class of isoquinoline derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-N,N-dimethyl-1-(3-pyridinyl)-3-isoquinolineethanamine ethanedioate (salt) typically involves multi-step organic reactions. The process may start with the formation of the isoquinoline ring, followed by the introduction of the pyridine moiety and the dimethylamino group. Common reagents used in these reactions include pyridine, dimethylamine, and various catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.
Substitution: Substitution reactions, such as nucleophilic or electrophilic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce various substituted isoquinoline derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential effects on cellular processes. Its interactions with biological molecules can provide insights into its mechanism of action and potential therapeutic applications.
Medicine
The compound’s potential medicinal properties make it a candidate for drug development. It may be investigated for its efficacy in treating various diseases, such as neurological disorders or cancers.
Industry
In the industrial sector, the compound may find applications in the development of new materials or as a catalyst in chemical processes.
Mecanismo De Acción
The mechanism of action of 3,4-Dihydro-N,N-dimethyl-1-(3-pyridinyl)-3-isoquinolineethanamine ethanedioate (salt) involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in cellular signaling pathways. By binding to these targets, the compound can modulate their activity, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Isoquinoline Derivatives: Compounds with similar isoquinoline structures.
Pyridine Derivatives: Compounds containing the pyridine moiety.
Dimethylamino Compounds: Molecules with the dimethylamino functional group.
Uniqueness
What sets 3,4-Dihydro-N,N-dimethyl-1-(3-pyridinyl)-3-isoquinolineethanamine ethanedioate (salt) apart is its unique combination of functional groups and structural features. This combination may confer specific biological activities and chemical reactivity that are distinct from other similar compounds.
Propiedades
Número CAS |
83658-89-3 |
|---|---|
Fórmula molecular |
C20H23N3O4 |
Peso molecular |
369.4 g/mol |
Nombre IUPAC |
N,N-dimethyl-2-(1-pyridin-3-yl-3,4-dihydroisoquinolin-3-yl)ethanamine;oxalic acid |
InChI |
InChI=1S/C18H21N3.C2H2O4/c1-21(2)11-9-16-12-14-6-3-4-8-17(14)18(20-16)15-7-5-10-19-13-15;3-1(4)2(5)6/h3-8,10,13,16H,9,11-12H2,1-2H3;(H,3,4)(H,5,6) |
Clave InChI |
YKAUPGRBSWDPRJ-UHFFFAOYSA-N |
SMILES canónico |
CN(C)CCC1CC2=CC=CC=C2C(=N1)C3=CN=CC=C3.C(=O)(C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


